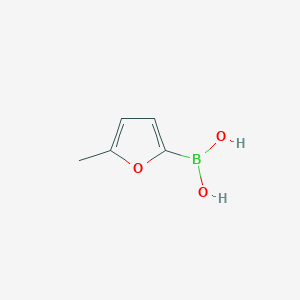

5-Methylfuran-2-boronic acid

Description

The exact mass of the compound 5-Methylfuran-2-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylfuran-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylfuran-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methylfuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJIDBVSSSPRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370262 | |

| Record name | 5-Methylfuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62306-79-0 | |

| Record name | 5-Methylfuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-furanboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylfuran-2-boronic Acid: A Technical Guide for Researchers

CAS Number: 62306-79-0

This technical guide provides a comprehensive overview of 5-Methylfuran-2-boronic acid, a valuable building block for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides insights into its synthesis and applications, and explores its potential role in medicinal chemistry.

Core Properties and Data

5-Methylfuran-2-boronic acid is a furan-based organoboronic acid that serves as a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 62306-79-0 | [1] |

| Molecular Formula | C₅H₇BO₃ | [1] |

| Molecular Weight | 125.92 g/mol | [1][2] |

| Appearance | Light orange to red solid | [2] |

| Purity | ≥97% | [2] |

| InChI Key | LMJIDBVSSSPRII-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccc(B(O)O)o1 | [2] |

Synthesis and Experimental Protocols

While specific, detailed, and reproducible experimental protocols for the synthesis of 5-Methylfuran-2-boronic acid are not extensively documented in publicly available literature, the general synthesis of arylboronic acids is well-established. A common method involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

For furan-based boronic acids, a potential synthetic route starts from 2-methylfuran. This would typically involve a deprotonation step using a strong base like n-butyllithium, followed by quenching with a borate ester, and subsequent hydrolysis to yield the desired boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

5-Methylfuran-2-boronic acid is a valuable coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3][4]

General Experimental Protocol for Suzuki-Miyaura Coupling:

A typical procedure involves the reaction of 5-Methylfuran-2-boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, a base, and a suitable solvent.

-

Reactants: 5-Methylfuran-2-boronic acid (1.0-1.5 equivalents), Aryl/Vinyl Halide (1.0 equivalent)

-

Catalyst: A palladium(0) or palladium(II) catalyst such as Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst complex (e.g., NiCl₂(PCy₃)₂ for nickel-catalyzed couplings).[5]

-

Base: An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]

-

Solvent: A variety of solvents can be used, including toluene, dioxane, or aqueous solvent mixtures.

-

Temperature: Reactions are typically run at elevated temperatures, often under reflux conditions.

The specific conditions, including the choice of catalyst, base, and solvent, need to be optimized for each specific substrate combination to achieve high yields.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction:

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are recognized as important pharmacophores in medicinal chemistry.[3][6] The boron atom can form reversible covalent bonds with biological targets, leading to potent and selective inhibition of enzymes. The furan scaffold is also a common motif in biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, and anti-inflammatory properties.[7]

While there is a lack of specific studies on the biological activity of 5-Methylfuran-2-boronic acid itself, its structural features suggest potential for development as a therapeutic agent. The combination of the furan ring and the boronic acid moiety makes it an attractive starting point for the design of novel enzyme inhibitors. For example, boronic acid-containing molecules have been successfully developed as proteasome inhibitors for the treatment of cancer.[3]

Potential Signaling Pathway Involvement:

Given the known activities of boronic acids and furan derivatives, compounds derived from 5-Methylfuran-2-boronic acid could potentially modulate various signaling pathways involved in disease. For instance, as proteasome inhibitors, they could interfere with the NF-κB signaling pathway, which is crucial in inflammation and cancer.

Caption: Hypothetical inhibition of the NF-κB pathway by a 5-Methylfuran-2-boronic acid derivative.

Conclusion

5-Methylfuran-2-boronic acid is a commercially available and valuable building block with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures. While its specific biological activities remain to be thoroughly investigated, its structural features suggest that it could serve as a promising scaffold for the development of novel therapeutic agents, particularly in the area of enzyme inhibition. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this compound in drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. 5-Methylfuran-2-boronic acid | CymitQuimica [cymitquimica.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

5-Methylfuran-2-boronic Acid: A Technical Guide for Researchers

An in-depth examination of the molecular structure, properties, synthesis, and applications of 5-Methylfuran-2-boronic acid, a key building block in modern organic synthesis and drug discovery.

Introduction

5-Methylfuran-2-boronic acid, a member of the versatile family of organoboron compounds, has emerged as a significant building block for researchers, scientists, and drug development professionals. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceuticals and biologically active compounds. The furan moiety, a common heterocycle in natural products and medicinal chemistry, coupled with the reactive boronic acid group, makes this compound a valuable synthon for accessing novel chemical entities.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Methylfuran-2-boronic acid consists of a furan ring substituted with a methyl group at the 5-position and a boronic acid group [-B(OH)₂] at the 2-position.

Molecular Formula: C₅H₇BO₃[1][2][3][4][5]

Molecular Weight: 125.92 g/mol [1][2][3][4][5]

IUPAC Name: (5-Methylfuran-2-yl)boronic acid

CAS Number: 62306-79-0[1][2][4][5]

Synonyms: 5-Methyl-2-furanboronic acid, (5-Methyl-2-furyl)boronic acid[1][2][5]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to yellow powder | [5] |

| Melting Point | 72-77 °C | [5] |

| Boiling Point | 264.365 °C at 760 mmHg | [5] |

| Density | 1.197 g/cm³ | [5] |

| Flash Point | 113.684 °C | [5] |

| pKa (Predicted) | 8.61 ± 0.53 | [5] |

Synthesis of 5-Methylfuran-2-boronic Acid

Experimental Protocol: Synthesis

Materials:

-

2-Methylfuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-methylfuran (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2).

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield 5-Methylfuran-2-boronic acid as a solid.

Characterization Data

The identity and purity of synthesized 5-Methylfuran-2-boronic acid can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methyl protons, and the acidic protons of the boronic acid group. Spectral data for 5-Methylfuran-2-boronic acid is available in public databases.[6]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbon atoms of the 5-methylfuran ring.

-

¹¹B NMR: Boron-11 NMR spectroscopy is a valuable tool for characterizing boronic acids, with a chemical shift that is indicative of the trivalent boron center.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methylfuran-2-boronic acid will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretching band for the boronic acid hydroxyl groups (around 3300 cm⁻¹), C-H stretching for the furan ring and methyl group (around 3100-2850 cm⁻¹), C=C stretching of the furan ring (around 1600-1450 cm⁻¹), and a strong B-O stretching band (around 1350 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of 5-Methylfuran-2-boronic acid. Electrospray ionization (ESI) is a suitable technique. The mass spectrum may show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺.[2] It is important to note that boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), which may also be observed in the mass spectrum.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 5-Methylfuran-2-boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl compounds.[3][7][8][9] This palladium-catalyzed reaction is a powerful tool in the synthesis of numerous compounds with applications in pharmaceuticals and materials science.

General Experimental Workflow

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using 5-Methylfuran-2-boronic acid.

Materials:

-

5-Methylfuran-2-boronic acid (1.2 eq)

-

Aryl or heteroaryl halide (e.g., bromobenzene) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

To a Schlenk flask are added the aryl halide, 5-Methylfuran-2-boronic acid, the palladium catalyst, and the base.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed solvent(s) are added via syringe.

-

The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids are increasingly recognized for their potential in medicinal chemistry. The incorporation of a boronic acid moiety can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates. Furan-containing compounds are also prevalent in a wide range of biologically active molecules. The combination of these two features in 5-Methylfuran-2-boronic acid makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its use in the construction of complex molecular architectures allows for the exploration of new chemical space in the quest for innovative medicines. For instance, furan-boronic acid derivatives are used as intermediates in the synthesis of targeted therapy drugs.[10]

Conclusion

5-Methylfuran-2-boronic acid is a versatile and valuable reagent in modern organic chemistry. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the synthesis of a wide array of complex organic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.

References

- 1. 5-Methylfuran-2-boronic acid | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 5-methyl-2-furanboronic acid (C5H7BO3) [pubchemlite.lcsb.uni.lu]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 5. Cas 62306-79-0,5-METHYLFURAN-2-BORONIC ACID | lookchem [lookchem.com]

- 6. 5-METHYLFURAN-2-BORONIC ACID(62306-79-0) 1H NMR spectrum [chemicalbook.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. benchchem.com [benchchem.com]

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Furan-Based Boronic Acids

For Immediate Release

A deep dive into the scientific literature reveals the gradual yet impactful emergence of furan-based boronic acids as indispensable tools for researchers, scientists, and drug development professionals. This technical guide illuminates the historical milestones, synthetic evolution, and biological significance of this unique class of organoboron compounds, providing a comprehensive resource for experts in the field.

From Obscurity to Ubiquity: A Historical Perspective

While the first isolation of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860, the journey of their furan-containing counterparts began much later. Early explorations into heterocyclic boronic acids were often met with challenges in synthesis and isolation.

The first documented preparations of a furan-based boronic acid appear in the work of Florentin et al. in the 1970s. Their research focused on the synthesis of 5-formyl-2-furylboronic acid, a compound that would later prove to be a valuable building block in medicinal chemistry. Their initial method, published in 1970, involved the metalation of 2-formyl-5-bromofuran with butyllithium, followed by reaction with n-butylborate, affording the desired product in a modest 15% yield after acidic work-up.[1] A subsequent publication in 1976 described an alternative route starting from 2-furaldehyde, where the formyl group was first protected as a diethylacetal before lithiation with methyllithium and reaction with tributyl borate.[1]

These early forays laid the groundwork for future advancements, highlighting the utility of organolithium and Grignard reagents in the synthesis of furan-based boronic acids. The fundamental approach involves the generation of a nucleophilic furan species that can then be trapped with a borate ester.

The Art of Synthesis: Key Methodologies

The two primary strategies for the synthesis of furan-based boronic acids involve the lithiation of a furan ring or a halogen-metal exchange, followed by reaction with a trialkyl borate.

1. Direct Lithiation: Furan and its derivatives can be directly deprotonated at the C2 position using a strong base, typically an organolithium reagent like n-butyllithium. This is due to the acidity of the proton at this position, which is influenced by the adjacent oxygen atom. The resulting 2-furyllithium is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent acidic hydrolysis yields the furan-2-boronic acid.

2. Halogen-Metal Exchange: For the synthesis of furan-3-boronic acid or for substrates where direct lithiation is not regioselective, a halogen-metal exchange reaction is the preferred method. A brominated furan, such as 3-bromofuran, is treated with an organolithium reagent at low temperatures. The lithium-halogen exchange is rapid, generating the corresponding furyllithium species, which is then quenched with a borate ester and hydrolyzed to afford the boronic acid.

These foundational methods have been refined over the years, with improvements in reaction conditions, protecting group strategies, and purification techniques leading to higher yields and greater substrate scope.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative furan-based boronic acids.

| Furan-based Boronic Acid | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |

| 5-Formyl-2-furylboronic acid | 2-Formyl-5-bromofuran | n-BuLi, n-BuB(O)n-Bu)₃ | 15 | - | [1] |

| 5-Formyl-2-furylboronic acid | 2-Furaldehyde diethylacetal | MeLi, B(On-Bu)₃ | - | - | [1] |

| 2-Furylboronic acid | Furan | n-BuLi, B(OMe)₃ | - | 112 (dec.) | |

| 3-Furylboronic acid | 3-Bromofuran | n-BuLi, B(OMe)₃ | - | 139-144 (dec.) | [2] |

Table 1: Synthesis Yields and Melting Points of Selected Furan-based Boronic Acids

| Furan-based Boronic Acid | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 2-Furylboronic acid | 7.81 (dd, 1H), 7.07 (dd, 1H), 6.48 (dd, 1H) | 146.4, 121.5, 110.3 | - | 112.0332 [M]⁺ |

| 3-Furylboronic acid | - | - | - | - |

| 5-Formyl-2-furylboronic acid | 9.55 (s, 1H), 7.45 (d, 1H), 7.25 (d, 1H) | 179.2, 160.1, 154.3, 123.5, 119.8 | - | - |

Table 2: Spectroscopic Data for Selected Furan-based Boronic Acids

Detailed Experimental Protocols

Synthesis of 2-Furylboronic Acid via Direct Lithiation

Materials:

-

Furan

-

n-Butyllithium (in hexanes)

-

Trimethyl borate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (2 M)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add furan (1 equivalent) and anhydrous diethyl ether.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-furylboronic acid by recrystallization (e.g., from water or a solvent mixture like ethyl acetate/hexanes).

Synthesis of 3-Furylboronic Acid via Halogen-Metal Exchange

Materials:

-

3-Bromofuran

-

n-Butyllithium (in hexanes)

-

Trimethyl borate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (2 M)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromofuran (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add trimethyl borate (1.2 equivalents) dropwise, maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and hydrolyze by the careful addition of 2 M hydrochloric acid.

-

Separate the layers and extract the aqueous phase with diethyl ether (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo.

-

Purify the resulting 3-furylboronic acid by recrystallization.

Biological Significance and Signaling Pathways

Furan-based boronic acids have garnered significant attention in drug discovery due to their ability to act as enzyme inhibitors. The boronic acid moiety is a key pharmacophore that can form a reversible covalent bond with serine or threonine residues in the active sites of various enzymes. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often selective inhibition.

Inhibition of Serine Proteases (e.g., β-Lactamases)

Many bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the antibiotic's β-lactam ring. Furan-based boronic acids can act as inhibitors of these serine-based β-lactamases. The boron atom is attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral adduct and rendering the enzyme inactive.

Proteasome Inhibition in Cancer Therapy

The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. Inhibition of the proteasome is a validated strategy in cancer therapy. Boronic acid-containing drugs, such as the FDA-approved bortezomib, are potent proteasome inhibitors. The boron atom of the inhibitor is attacked by the N-terminal threonine residue of the proteasome's active site, forming a stable complex and blocking its proteolytic activity. This leads to the accumulation of pro-apoptotic factors and cell cycle arrest, ultimately inducing cancer cell death.

Conclusion

From their initial, low-yielding syntheses to their current status as versatile reagents and key pharmacophores, furan-based boronic acids have carved a significant niche in the landscape of organic chemistry and drug discovery. Their unique electronic properties and reactivity continue to be exploited in the development of novel therapeutics and synthetic methodologies. This guide provides a foundational understanding of their discovery, synthesis, and biological importance, serving as a valuable resource for the scientific community.

References

The Versatility of Organoboron Compounds: A Technical Guide to Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds have emerged as indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Their unique electronic properties, coupled with their general stability and low toxicity, have positioned them at the forefront of synthetic innovation, with profound implications for drug discovery, materials science, and the synthesis of complex natural products. This technical guide provides an in-depth exploration of the core principles of organoboron chemistry, detailing key synthetic methodologies and reactions that have become cornerstones of contemporary organic chemistry.

Fundamentals of Organoboron Compounds

Structure and Bonding

The utility of organoboron compounds stems from the electronic nature of the boron atom. Boron, a group 13 element, possesses a vacant p-orbital in its trivalent state, rendering organoboranes (compounds with a B-C bond) Lewis acidic. This Lewis acidity is central to their reactivity, allowing them to readily interact with a wide range of nucleophiles. The carbon-boron bond itself is polarized towards carbon, imparting a degree of nucleophilic character to the carbon atom.

Major Classes of Organoboron Compounds

A variety of organoboron reagents are employed in organic synthesis, each with distinct properties and applications. The most common classes include:

-

Boronic acids (R-B(OH)₂): These are perhaps the most widely used organoboron reagents due to their stability to air and moisture, and their ease of handling. They are crystalline solids and are frequently employed in cross-coupling reactions.

-

Boronic esters (R-B(OR)₂): Often used as precursors or in situ generated intermediates for boronic acids, boronic esters, such as pinacol esters, offer enhanced stability and solubility in organic solvents.

-

Organoboranes (R₃B): Trialkyl- or triarylboranes are highly reactive compounds, often pyrophoric, and are key intermediates in hydroboration reactions.

-

Potassium Organotrifluoroborates (K[R-BF₃]): These salts exhibit exceptional stability and are increasingly utilized as alternatives to boronic acids in various coupling reactions.

Synthesis of Organoboron Compounds

The preparation of organoboron compounds can be achieved through several reliable methods. Two of the most fundamental approaches are hydroboration and the reaction of organometallic reagents with boron electrophiles.

Hydroboration-Oxidation of Alkenes

The hydroboration of alkenes, pioneered by H.C. Brown, is a powerful method for the synthesis of organoboranes which can then be oxidized to alcohols. The reaction proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity.

Experimental Protocol: Hydroboration-Oxidation of 1-Octene

This protocol details the synthesis of 1-octanol from 1-octene via a two-step hydroboration-oxidation sequence.

Materials:

-

1-Octene

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydroboration: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add a 1.0 M solution of BH₃·THF (0.33 eq) dropwise via syringe while maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 40 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add diethyl ether and brine. Shake the funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-octanol.

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel.

Quantitative Data: Hydroboration-Oxidation of Various Alkenes

| Alkene | Product | Yield (%) | Reference |

| 1-Hexene | 1-Hexanol | 92 | [1] |

| Styrene | 2-Phenylethanol | 98 | [2] |

| Cyclohexene | Cyclohexanol | 85 | [2] |

| (Z)-3-Hexene | (3R,4S)-3-Hexanol | >99 (syn) | [2] |

Synthesis from Organometallic Reagents

A general and widely used method for the synthesis of aryl and vinyl boronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

Experimental Protocol: Synthesis of Phenylboronic Acid from Bromobenzene

This protocol describes the preparation of phenylboronic acid from bromobenzene via a Grignard reagent.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

Trimethyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Hexane

Procedure:

-

Grignard Reagent Formation: In a dry, nitrogen-flushed three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, place magnesium turnings (1.1 eq) and a small crystal of iodine. Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. If the reaction does not initiate (disappearance of the iodine color), gently warm the flask. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes.

-

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.2 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below -60 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 2 M HCl with vigorous stirring. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract with 1 M NaOH. Acidify the aqueous extracts with 2 M HCl until a white precipitate forms.

-

Isolation: Collect the solid phenylboronic acid by vacuum filtration, wash with cold water, and then with a small amount of cold hexane. Dry the product under vacuum.

Quantitative Data: Synthesis of Boronic Acids using Grignard Reagents

| Aryl Halide | Boronic Acid Product | Yield (%) | Reference |

| 4-Bromotoluene | 4-Tolylboronic acid | 85 | [3] |

| 4-Bromoanisole | 4-Methoxyphenylboronic acid | 82 | [3] |

| 1-Bromonaphthalene | 1-Naphthylboronic acid | 78 | [4] |

| 2-Bromothiophene | 2-Thienylboronic acid | 75 | [4] |

Key Reactions in Organic Synthesis

Organoboron compounds are central to a number of powerful C-C and C-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is one of the most versatile and widely used methods for the formation of biaryl, vinyl-aryl, and poly-aryl structures.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Aryl Bromide | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [5] |

| 4-Bromonitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 | [6] |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 98 | [5] |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 88 | [6] |

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling an organoboron reagent with an amine or an alcohol. This reaction is typically catalyzed by copper salts and is often performed under mild, aerobic conditions.

Catalytic Cycle of the Chan-Lam Coupling

Quantitative Data: Chan-Lam N-Arylation of Amines with Phenylboronic Acid

| Amine | Catalyst | Solvent | Yield (%) | Reference |

| Aniline | Cu(OAc)₂ | CH₂Cl₂ | 85 | [7] |

| Pyrrolidine | Cu(OAc)₂ | CH₂Cl₂ | 92 | [7] |

| Imidazole | CuCl₂ | Methanol | 88 | [8] |

| Benzamide | Cu(OAc)₂ | Dioxane | 75 | [9] |

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid, providing a powerful method for the synthesis of ketones under neutral conditions. A copper(I) carboxylate is often used as a co-catalyst.

Catalytic Cycle of the Liebeskind-Srogl Coupling

Quantitative Data: Liebeskind-Srogl Coupling of Thioesters with Boronic Acids

| Thioester | Boronic Acid | Yield (%) | Reference |

| S-Phenyl benzothioate | 4-Methoxyphenylboronic acid | 89 | [10] |

| S-Ethyl thioacetate | Phenylboronic acid | 75 | [11] |

| S-tert-Butyl 4-chlorobenzothioate | Vinylboronic acid pinacol ester | 82 | [12] |

| S-Phenyl cyclopropanecarbothioate | 3-Thienylboronic acid | 78 | [13] |

Petasis Reaction

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and a boronic acid to form α-amino acids and their derivatives.

Reaction Pathway of the Petasis Reaction

Quantitative Data: Petasis Reaction with Various Substrates

| Amine | Aldehyde | Boronic Acid | Yield (%) | Reference |

| Dibenzylamine | Glyoxylic acid | Phenylboronic acid | 95 | [14] |

| Morpholine | Salicylaldehyde | Vinylboronic acid | 87 | [15] |

| L-Phenylalanine methyl ester | Formaldehyde | 4-Tolylboronic acid | 82 | [16] |

| Aniline | Benzaldehyde | (E)-Styrylboronic acid | 78 | [17] |

Experimental Workflow in Organoboron Chemistry

A typical experimental workflow in synthetic organic chemistry involving organoboron compounds follows a series of well-defined steps, from reaction setup to product characterization.

General Experimental Workflow

Conclusion

Organoboron compounds have revolutionized the field of organic synthesis, providing chemists with a powerful and versatile toolkit for the construction of complex molecules. The reactions highlighted in this guide—hydroboration, Suzuki-Miyaura coupling, Chan-Lam coupling, Liebeskind-Srogl coupling, and the Petasis reaction—represent just a fraction of the vast and ever-expanding applications of these remarkable reagents. As research continues to uncover new catalytic systems and reaction methodologies, the importance of organoboron chemistry in both academic and industrial settings is set to grow even further, paving the way for future innovations in medicine, materials, and beyond.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. benchchem.com [benchchem.com]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chan-Lam Coupling [organic-chemistry.org]

- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 13. Scope and Limitations of the Liebeskind-Srogl Cross-Coupling Reactions Involving the Biellmann BODIPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Petasis reaction - Wikipedia [en.wikipedia.org]

- 15. A General Three-Component Alkyl Petasis Boron–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Principles of Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This Nobel Prize-winning reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries for creating biaryls, polyolefins, and styrenes.[1][2][3][4] Its widespread adoption is attributed to its mild reaction conditions, the commercial availability and low toxicity of organoboron reagents, and its compatibility with a wide range of functional groups.[1][2][5]

Core Mechanism: The Catalytic Cycle

The Suzuki-Miyaura reaction is catalyzed by a palladium complex and proceeds through a well-defined catalytic cycle.[6] The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1][7] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6][8][9][10]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to the Pd(0) complex.[2][8] This step, which is often the rate-determining step, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) intermediate.[2][3][7][8] The reactivity of the organic halide in this step generally follows the order of I > OTf > Br > Cl.[8] Electron-rich and sterically bulky ligands on the palladium catalyst can facilitate this step.[7][8]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the Pd(II) complex.[3][6] This process requires the presence of a base, which plays a crucial role in activating the organoboron species.[4][11][12] There are two primary proposed pathways for the role of the base:

-

Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate ("ate") complex, which then reacts with the Pd(II) halide complex.[12]

-

Hydroxide/Alkoxide Pathway: The base (e.g., hydroxide or alkoxide) first reacts with the Pd(II) halide complex to form a Pd(II) hydroxide or alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[4][12][13]

-

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex.[3][6][8] This step forms the new carbon-carbon bond in the desired product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8][9] This step is generally faster with a cis-arrangement of the organic groups on the palladium center.[10]

Key Reaction Components and Their Effects

The success and efficiency of a Suzuki-Miyaura coupling are highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst: Palladium complexes are the most common catalysts.[1][8] While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf) are often more stable and are reduced in situ to the active Pd(0) species.[1][7] Nickel-based catalysts have also been developed and show promise for coupling more challenging substrates.[1][8]

Ligands: Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction's efficiency.[1][7] Phosphine-based ligands are the most widely used.[1][8] Electron-rich and bulky ligands generally promote the oxidative addition and reductive elimination steps.[1][7][8] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[1]

Base: The choice of base is critical and can significantly impact the reaction rate and yield.[12] The base's primary role is to facilitate the transmetalation step by activating the organoboron reagent.[11][12][13] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF).[7][12] The strength and solubility of the base can influence the reaction outcome.[12]

Solvent: The solvent system plays a role in dissolving the reactants and catalyst, and can also influence the reaction selectivity.[14][15][16] A variety of organic solvents such as toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[7] Often, aqueous mixtures are employed, which can be advantageous for both solubility and reactivity.[4][8] The polarity of the solvent can affect the rate of oxidative addition.[14][15]

Quantitative Data Summary

The following tables summarize the effects of different reaction components on the yield of Suzuki-Miyaura cross-coupling reactions, based on various studies.

Table 1: Effect of Different Bases on Reaction Yield

| Base | Substrates | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| K₃PO₄ | Aryl bromides and arylboronic acids | Pd₂(dba)₃ / SPhos | Toluene/Water | High yields | [17] |

| K₂CO₃ | Aryl chlorides and arylboronic acids | Pd/ˢSphos | Water/Acetonitrile | High yields | [2] |

| Cs₂CO₃ | Aryl halides and arylboronic acids | Pd(OAc)₂ / ligand | Toluene | High yields | [4] |

| NaOH | Aryl bromides and phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/Water | ~70% | [12] |

| KOH | Aryl bromides and phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/Water | 70-90% | [12] |

| KF | Aryl bromides and 2-pyridylboronates | Pd₂(dba)₃ / ligand | Dioxane | Good to excellent |[18] |

Table 2: Effect of Different Ligands on Reaction Yield

| Ligand | Substrates | Catalyst Precursor | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| SPhos | Aryl chlorides and arylboronic acids | Pd(OAc)₂ | K₃PO₄ | Toluene | Excellent | [17] |

| XPhos | Unprotected nitrogen-rich heterocycles | Pd₂(dba)₃ | K₃PO₄ | Dioxane/Water | High yields | [19] |

| P(o-Tol)₃ | Z-alkenyl halides and boronic acids | Pd catalyst | NaO-t-Bu | Ethanol | High yields with stereoretention | [20][21] |

| PPh₃ | Aryl halides and arylboronic acids | Pd(OAc)₂ | Various | Various | Widely used, variable yields | [8] |

| RuPhos | Alkyl amine-boranes and aryl bromides | Pd₂(dba)₃ | KOH | Toluene/Water | 86% |[22] |

Table 3: Effect of Different Solvents on Reaction Selectivity and Yield

| Solvent | Substrates | Catalyst System | Observation | Reference |

|---|---|---|---|---|

| Toluene | Chloroaryl triflates and o-tolylboronic acid | Pd/PᵗBu₃ | Selective reaction at C-Cl | [14][15] |

| Acetonitrile (MeCN) | Chloroaryl triflates and o-tolylboronic acid | Pd/PᵗBu₃ | Selective reaction at C-OTf | [14][15] |

| Dimethylformamide (DMF) | Chloroaryl triflates and o-tolylboronic acid | Pd/PᵗBu₃ | Selective reaction at C-OTf | [14][15] |

| Water/Organic mixtures | Various | Various | Often enhances reaction rates and yields |[4][8] |

Detailed Experimental Protocols

Below are generalized experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Coupling of an Aryl Bromide with an Arylboronic Acid [1]

-

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

-

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a rubber septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat three times).

-

Add degassed toluene and degassed water via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Ligand-Free Coupling in an Aqueous Medium [23]

-

Materials:

-

Aryl halide (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

-

Aqueous medium (e.g., water with a suitable base, 3 mL)

-

-

Procedure:

-

Reaction Setup: In a reaction vessel, mix the aryl halide, arylboronic acid, and Pd(OAc)₂ in the aqueous medium.

-

Reaction Execution: Stir the mixture at room temperature for the required time.

-

Work-up: Extract the reaction mixture with diethyl ether.

-

Purification: Purify the combined organic extracts by column chromatography on silica gel.

-

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. rsc.org [rsc.org]

The Versatility of 5-Methylfuran-2-boronic Acid: An In-Depth Technical Guide for Synthetic Chemists

An essential building block for modern organic synthesis, 5-Methylfuran-2-boronic acid has emerged as a critical tool for researchers and professionals in drug discovery and development. Its unique structural features and reactivity make it an invaluable component in the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical agents.

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Methylfuran-2-boronic acid. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this versatile reagent in their synthetic endeavors. This document includes detailed experimental protocols, quantitative data presented in accessible tables, and visualizations of key chemical transformations.

Core Properties and Specifications

5-Methylfuran-2-boronic acid is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 62306-79-0 |

| Molecular Formula | C₅H₇BO₃ |

| Molecular Weight | 125.92 g/mol |

| Melting Point | 72-77 °C |

| Appearance | White to yellow powder |

| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO. |

The Cornerstone of Cross-Coupling: Role in Suzuki-Miyaura Reactions

The primary utility of 5-Methylfuran-2-boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient and selective coupling of the 5-methylfuranyl moiety to a wide variety of aryl, heteroaryl, and vinyl halides or triflates. The resulting biaryl and heteroaryl structures are prevalent motifs in many biologically active molecules.

The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Applications in the Synthesis of Bioactive Molecules

While 5-Methylfuran-2-boronic acid is primarily a synthetic intermediate and does not have a recognized direct role in biological signaling pathways, it is a crucial component in the synthesis of molecules that do. Its incorporation into larger scaffolds can significantly influence the pharmacological properties of the final compound.

One notable application is in the synthesis of substituted benzimidazoles and pyridazines. For instance, methyl 2-(5-methylfuran-2-yl)benzoate can be transformed into various heterocyclic structures of interest in medicinal chemistry.

Experimental Protocols

The following sections provide detailed experimental procedures for key reactions involving 5-Methylfuran-2-boronic acid.

General Procedure for Suzuki-Miyaura Coupling of 5-Methylfuran-2-boronic Acid with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed cross-coupling of 5-Methylfuran-2-boronic acid with a generic aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol)

-

5-Methylfuran-2-boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, 5-Methylfuran-2-boronic acid, palladium catalyst, and base.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data from Representative Reactions

The efficiency of the Suzuki-Miyaura coupling using 5-Methylfuran-2-boronic acid is dependent on the specific substrates, catalyst system, base, and solvent employed. The following table summarizes representative yields for the coupling of various aryl halides with furan-based boronic acids under different conditions.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | 5-Methylfuran-2-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |

| 1-Bromo-4-nitrobenzene | 5-Methylfuran-2-boronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2-Bromopyridine | 5-Methylfuran-2-boronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane | 80 | 18 | 78 |

| 4-Chlorotoluene | 5-Methylfuran-2-boronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | t-Amyl Alcohol | 120 | 12 | 75 |

Spectroscopic Data of a Representative Product

2-(5-methylfuran-2-yl)pyridine:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.65 (d, J = 4.8 Hz, 1H), 7.70 (td, J = 7.7, 1.8 Hz, 1H), 7.60 (d, J = 7.8 Hz, 1H), 7.15 (dd, J = 7.7, 4.8 Hz, 1H), 6.85 (d, J = 3.2 Hz, 1H), 6.15 (dd, J = 3.2, 1.0 Hz, 1H), 2.40 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 152.8, 150.1, 149.8, 136.8, 122.0, 120.5, 115.6, 108.7, 107.0, 13.9.

-

MS (ESI): m/z calculated for C₁₀H₁₀NO⁺ [M+H]⁺: 160.0757, found 160.0759.

Conclusion

5-Methylfuran-2-boronic acid is a highly effective and versatile building block in modern organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient pathway to a diverse range of furan-containing compounds, many of which are of significant interest in the pharmaceutical and agrochemical industries. The protocols and data presented in this guide are intended to facilitate the successful application of this valuable reagent in various research and development settings. As the demand for novel and complex bioactive molecules continues to grow, the importance of key building blocks like 5-Methylfuran-2-boronic acid is set to increase, solidifying its place in the synthetic chemist's toolbox.

Commercial availability and suppliers of 5-Methylfuran-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Methylfuran-2-boronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details its commercial availability from various suppliers, outlines key experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and explores its potential in drug discovery.

Commercial Availability and Suppliers

5-Methylfuran-2-boronic acid (CAS No. 62306-79-0) and its derivatives, such as the pinacol ester, are readily available from a range of chemical suppliers. These compounds are typically used in research and development quantities. The table below summarizes the offerings from several prominent suppliers, providing key data for researchers to compare and source the material.

| Supplier | Product Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Fluorochem (via CymitQuimica) | 5-Methylfuran-2-boronic acid | 62306-79-0 | C₅H₇BO₃ | 125.92 | 97.0% |

| Apollo Scientific (via CymitQuimica) | 5-Methylfuran-2-boronic acid | 62306-79-0 | C₅H₇BO₃ | 125.92 | 97% |

| Santa Cruz Biotechnology | 5-Methylfuran-2-boronic acid | 62306-79-0 | C₅H₇BO₃ | 125.92 | - |

| Indagoo (via CymitQuimica) | 5-Methylfuran-2-boronic acid, pinacol ester | - | C₁₁H₁₇BO₃ | 208.06 | 95% |

| ChemicalBook | 5-Methylfuran-2-boronic acid | 62306-79-0 | C₅H₇BO₃ | 125.92 | - |

Physicochemical Properties

5-Methylfuran-2-boronic acid is typically a white to yellow powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Melting Point | 72-77 °C |

| Boiling Point | 264.365 °C at 760 mmHg |

| Density | 1.197 g/cm³ |

| Flash Point | 113.684 °C |

| pKa | 8.61±0.53 (Predicted) |

Experimental Protocols

Synthesis of 5-Methylfuran-2-boronic acid via Lithiation-Borylation

This protocol is adapted from standard procedures for the synthesis of boronic acids from heterocyclic compounds via a lithiation-borylation sequence.[2][3]

Materials:

-

2-Methylfuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylfuran (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x ).

-

Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield 5-Methylfuran-2-boronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

5-Methylfuran-2-boronic acid is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.[4][5] The following is a general protocol.

Materials:

-

Aryl or heteroaryl halide (e.g., aryl bromide)

-

5-Methylfuran-2-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 eq), 5-Methylfuran-2-boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq).

-

Degas the solvent by bubbling with nitrogen or argon for 15-20 minutes, then add it to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel.

Biological and Medicinal Chemistry Applications

The furan scaffold is a common motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[6][7][8] While specific biological targets for 5-Methylfuran-2-boronic acid have not been extensively reported, its derivatives have been investigated for their potential in medicinal chemistry.

For instance, studies on various methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have demonstrated cytotoxicity against cancer cell lines such as HeLa and HepG2.[7] The incorporation of the furan ring is thought to contribute to the biological activity, and the boronic acid moiety can act as a bioisostere for a carboxylic acid group, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. Boronic acids themselves are a class of compounds with growing interest in drug discovery, with some exhibiting potent enzyme inhibitory activity.

The downstream products of reactions involving 5-Methylfuran-2-boronic acid include compounds that have been investigated as potential therapeutic agents, such as benzenesulfonamide derivatives.[1] This highlights the role of 5-Methylfuran-2-boronic acid as a key intermediate in the synthesis of more complex molecules with potential biological applications.

Further research is warranted to fully elucidate the specific biological activities and potential signaling pathway interactions of 5-Methylfuran-2-boronic acid and its derivatives. The versatility of the furan ring and the unique properties of the boronic acid functional group make this compound a promising starting point for the development of novel therapeutic agents.

References

- 1. Cas 62306-79-0,5-METHYLFURAN-2-BORONIC ACID | lookchem [lookchem.com]

- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 5-Methylfuran-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and potential applications of 5-Methylfuran-2-boronic acid, a key building block in modern organic synthesis. The following sections detail its chemical and physical properties, associated hazards, recommended safety protocols, and common experimental procedures, with a focus on ensuring the well-being of laboratory personnel and maintaining the integrity of the compound.

Chemical and Physical Properties

5-Methylfuran-2-boronic acid is a white to yellow powder.[1] A thorough understanding of its physical and chemical properties is fundamental for its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₇BO₃ | [2] |

| Molecular Weight | 125.92 g/mol | [2] |

| Appearance | White to yellow powder | [1] |

| Melting Point | 72-77 °C | [1] |

| Boiling Point | 264.365 °C at 760 mmHg | [1] |

| Flash Point | 113.684 °C | [1] |

| Density | 1.197 g/cm³ | [1] |

| Vapor Pressure | 0.005 mmHg at 25°C | [1] |

| pKa | 8.61 ± 0.53 (Predicted) | [1] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Methylfuran-2-boronic acid is classified as a hazardous substance.[3][4] Adherence to the following safety precautions is mandatory to minimize risk.

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Hazard Statements:

-

H319: Causes serious eye irritation.[3]

Precautionary Statements:

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[3][4] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4][5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[5] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[5] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[5] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[3] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4][6] |

| P405 | Store locked up.[3][4][6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3][4][7] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are critical to prevent exposure.

Caption: A workflow for the safe handling of 5-Methylfuran-2-boronic acid.

Recommended Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles that meet European Standard EN 166.[5]

-

Hand Protection: Wear protective gloves. Inspect gloves prior to use.[5][7]

-

Skin and Body Protection: Wear long-sleeved clothing.[5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Storage and Stability

Proper storage is crucial for maintaining the quality and stability of 5-Methylfuran-2-boronic acid.

Caption: Interdependencies of storage conditions and chemical stability.

Key Storage Recommendations:

-

Temperature: Store in a refrigerator at 0-6°C.[1]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4][6]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Moisture: The compound is moisture-sensitive.[1]

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5] Take off contaminated clothing and wash it before reuse.[3]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][5]

Experimental Protocols

5-Methylfuran-2-boronic acid is a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of C-C bonds. It is utilized in the synthesis of complex organic molecules, including pharmacologically active compounds like PDE5 inhibitors.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 5-Methylfuran-2-boronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

5-Methylfuran-2-boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 5-Methylfuran-2-boronic acid, palladium catalyst, and base.

-

Add the degassed solvent to the flask.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

This technical guide is intended to provide comprehensive safety and handling information for 5-Methylfuran-2-boronic acid. It is imperative that all users of this chemical review the full Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Novel PDE5 inhibitor design, synthesis, and characterization. [wisdomlib.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 5-Methylfuran-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryls, polyolefins, and styrenes.[2][3] Its significance is particularly pronounced in medicinal chemistry and drug development, where the construction of complex molecular architectures is paramount.

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing 5-methylfuran-2-boronic acid, a valuable building block for introducing the 5-methylfuran-2-yl moiety into organic molecules. The protocol is based on a representative procedure for the coupling of 5-methylfuran-2-boronic acid with an aryl bromide.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3][4] The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[2]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 5-methylfuran-2-boronic acid. The specific conditions may require optimization depending on the substrate.

Materials:

-

Aryl halide (e.g., methyl 2-bromobenzoate) (1.0 mmol, 1.0 equiv)

-

5-Methylfuran-2-boronic acid (1.2 mmol, 1.2 equiv)[1]

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01-0.05 mmol, 1-5 mol%)[1]

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol, 2.0 equiv)[1]

-

Solvent (e.g., Toluene, 1,4-Dioxane/Water mixture)[1]

-

Anhydrous sodium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Brine solution

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), 5-methylfuran-2-boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[1]

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio, 10 mL) via syringe.[1]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1]

-

Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-